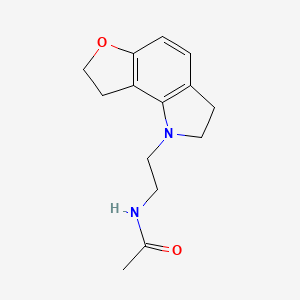
Iristectorigenin A
Vue d'ensemble
Description
L'iristectorigénine A est une isoflavone naturelle principalement isolée des rhizomes de Belamcanda chinensis, une plante appartenant à la famille des Iridacées . Ce composé est connu pour ses propriétés antioxydantes significatives et a été étudié pour ses bienfaits potentiels sur la santé, notamment ses activités anti-inflammatoire et anticancéreuse .
Applications De Recherche Scientifique
Chemistry: It serves as a model compound for studying flavonoid chemistry and developing new synthetic methodologies.
Biology: Its antioxidant properties make it a valuable compound for studying oxidative stress and related biological processes.
Mécanisme D'action
Target of Action
Iristectorigenin A is a polyphenol that primarily exists in the rhizomes and leaves of various plant species, but it has been mainly reported in the Iridaceae family . It has been shown to interact with several molecular targets related to apoptosis, angiogenesis, and inflammation at the molecular level .
Mode of Action
This compound interacts with its targets to bring about changes in cellular signal transduction pathways . It has been shown to control or manage various types of cancers through these molecular targets, thereby regulating the expression of different genes that participate in cancer cell growth .
Biochemical Pathways
This compound affects several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation . It may assist by boosting the body’s antioxidant protection against free radicals, which stimulate the progression of a variety of ailments .
Result of Action
This compound has been shown to effectively diminish the risk of chronic ailments like cancer, diabetes, obesity, inflammatory diseases, and oxidative-related diseases . In a study, it was found that this compound can improve airway hyperresponsiveness (AHR), reflected by a decrease in airway resistance and an increase in lung compliance . It also reduced the number of white blood cells in bronchoalveolar lavage fluid (BALF), improved inflammatory cell infiltration in lung tissue, and decreased the levels of IL-4, IL-5, and IL-33 in BALF .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, dietary intake of this compound can effectively reduce the risk of chronic diseases . .
Analyse Biochimique
Biochemical Properties
Iristectorigenin A plays a significant role in biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it exhibits anti-inflammatory properties by inhibiting the creation of nitric oxide (NO) from LPS-activated RAW 264.7 cells. This inhibitory mechanism is achieved through the reduction in the expression of the nitric oxide synthase (iNOS) enzyme .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation at the molecular level . It influences cell function by boosting the body’s antioxidant protection against free radicals, which stimulate the progression of a variety of ailments .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It amends several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation .
Dosage Effects in Animal Models
In animal models, specifically mice, it has been established that those administered with 125 mg/kg body weight of this compound survived . This suggests that the effects of this compound can vary with different dosages.
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to amend several important fundamentals in cellular signal transduction pathways that are related to apoptosis, angiogenesis, and inflammation at the molecular level .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'iristectorigénine A implique plusieurs étapes, commençant généralement par des structures de flavonoïdes plus simples. Le processus comprend souvent des réactions d'hydroxylation, de méthylation et de glycosylation sous des conditions contrôlées. Des réactifs et des catalyseurs spécifiques sont utilisés pour faciliter ces transformations, assurant un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de l'iristectorigénine A est généralement réalisée par extraction à partir de sources végétales, en particulier les rhizomes de Belamcanda chinensis. Le processus d'extraction implique une extraction par solvant, suivie d'une purification à l'aide de techniques telles que la chromatographie liquide haute performance (HPLC). Cette méthode garantit l'isolement de l'iristectorigénine A sous sa forme pure .
Analyse Des Réactions Chimiques
Types de réactions : L'iristectorigénine A subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut conduire à la formation de quinones et d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir l'iristectorigénine A en ses formes réduites correspondantes.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs comme les halogénoalcanes et les acides sont utilisés sous des conditions de pH et de température contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'iristectorigénine A, qui peuvent présenter des activités biologiques et des propriétés différentes .
4. Applications de la recherche scientifique
Chimie : Elle sert de composé modèle pour l'étude de la chimie des flavonoïdes et le développement de nouvelles méthodologies de synthèse.
Biologie : Ses propriétés antioxydantes en font un composé précieux pour l'étude du stress oxydatif et des processus biologiques associés.
5. Mécanisme d'action
L'iristectorigénine A exerce ses effets par plusieurs mécanismes moléculaires :
Activité antioxydante : Elle élimine les radicaux libres, protégeant ainsi les cellules des dommages oxydatifs.
Activité anti-inflammatoire : Elle inhibe la production de cytokines et d'enzymes pro-inflammatoires, telles que la synthase d'oxyde nitrique.
Activité anticancéreuse : L'iristectorigénine A module diverses voies de signalisation impliquées dans la prolifération cellulaire, l'apoptose et l'angiogenèse.
Composés similaires :
Tectorigénine : Une autre isoflavone trouvée dans la même famille végétale, connue pour ses propriétés anti-inflammatoire et anticancéreuse.
Irigénine : Un composé apparenté présentant des activités antioxydantes et anticancéreuses similaires.
Irisflorétine : Un autre flavonoïde présentant des activités biologiques notables.
Unicité de l'iristectorigénine A : L'iristectorigénine A se distingue par sa puissante activité antioxydante et sa capacité à moduler simultanément plusieurs voies cellulaires. Sa combinaison unique de groupes hydroxyle et méthoxy contribue à sa réactivité chimique et à ses effets biologiques distincts .
Comparaison Avec Des Composés Similaires
Tectorigenin: Another isoflavone found in the same plant family, known for its anti-inflammatory and anticancer properties.
Irigenin: A related compound with similar antioxidant and anticancer activities.
Irisflorentin: Another flavonoid with notable biological activities.
Uniqueness of Iristectorigenin A: this compound stands out due to its potent antioxidant activity and its ability to modulate multiple cellular pathways simultaneously. Its unique combination of hydroxyl and methoxy groups contributes to its distinct chemical reactivity and biological effects .
Propriétés
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O7/c1-22-12-5-8(3-4-10(12)18)9-7-24-13-6-11(19)17(23-2)16(21)14(13)15(9)20/h3-7,18-19,21H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCRPIWFQMLICCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3=C(C2=O)C(=C(C(=C3)O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192285 | |
| Record name | Iristectorigenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39012-01-6 | |
| Record name | Iristectorigenin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039012016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iristectorigenin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(19-amino-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl) carbamate](/img/structure/B1672101.png)
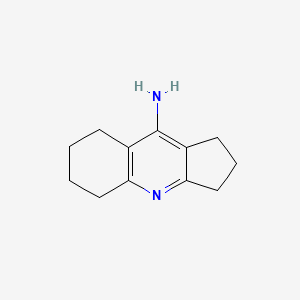
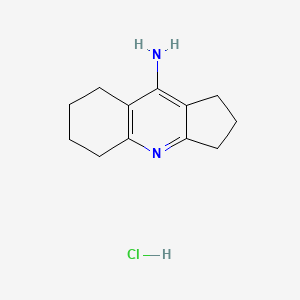
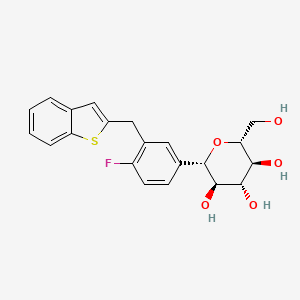

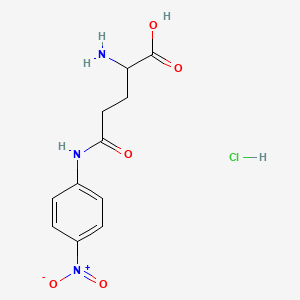
![(10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl) 2-methylbut-2-enoate](/img/structure/B1672111.png)

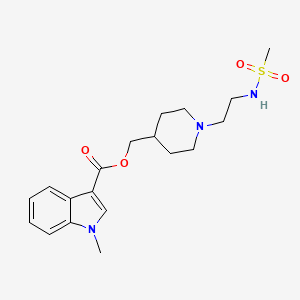
![[(2S)-2-[[(2S)-2-aminopropanoyl]-[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S,3R)-3-hydroxypyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylidenepropanoyl]amino]propanoyl] 3,5-dihydroxy-2-methyl-6-(sulfanylmethyl)benzoate](/img/structure/B1672114.png)
![2-[4-[4-(4-carbamimidoylphenyl)piperazin-1-yl]piperidin-1-yl]acetic acid;trihydrochloride](/img/structure/B1672117.png)
![3-[2-[4-(benzenesulfinylmethyl)-4-methoxypiperidin-1-yl]ethyl]-5-fluoro-1H-indole](/img/structure/B1672119.png)
![3-[(4-chlorophenyl)methyl]-5-[2-(3H-imidazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B1672120.png)
